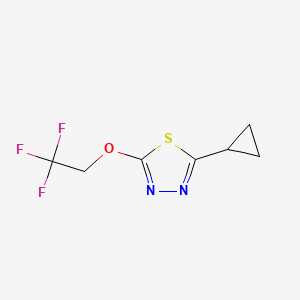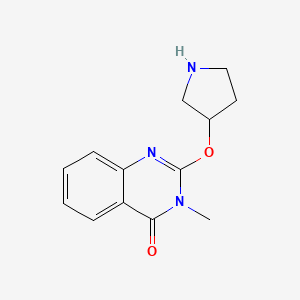![molecular formula C23H25N5O2 B6431918 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea CAS No. 622789-82-6](/img/structure/B6431918.png)
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea (BBDU) is an organic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. BBDU is a urea derivative of pyridine, which is a heterocyclic aromatic compound with a five-membered ring. BBDU has been studied for its potential as a therapeutic agent, as well as for its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea has been studied for its potential applications in medicinal chemistry and biochemistry. It has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) which is involved in inflammation and pain. This compound has also been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE) which is involved in the regulation of neurotransmitter acetylcholine. This compound has been studied for its potential to act as a ligand for various receptors, such as the serotonin receptor and the histamine receptor.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound is believed to inhibit the activity of these enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate and thus prevents it from performing its normal function.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation, decreased pain, and decreased levels of prostaglandins. This compound has also been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can result in increased alertness, improved memory, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea has several advantages for laboratory experiments. It is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. It is also relatively stable, making it suitable for use in long-term experiments. Additionally, this compound has been studied for its potential to inhibit several enzymes, which can be useful in biochemical experiments.
However, there are also some limitations to using this compound in laboratory experiments. This compound is not very soluble in non-polar solvents, which can limit its use in some experiments. Additionally, this compound is not very stable when exposed to light or air, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea. One potential direction is to further study its potential applications in medicinal chemistry and biochemistry. This could include studying its potential to act as a ligand for various receptors, as well as its potential to inhibit other enzymes. Additionally, further research could be done to investigate its potential to interact with other compounds, such as drugs, in order to enhance their efficacy. Finally, further research could be done to investigate its potential applications in laboratory experiments, such as its ability to act as a catalyst or to increase the solubility of compounds.
Synthesemethoden
1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea can be synthesized using an acid-catalyzed condensation reaction between benzyl carbamate and dimethylpyridine. This reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions are typically carried out at a temperature of 80°C. The reaction produces a white solid product which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
1-benzyl-3-[5-(benzylcarbamoylamino)-2,6-dimethylpyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-20(27-22(29)24-14-18-9-5-3-6-10-18)13-21(17(2)26-16)28-23(30)25-15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,24,27,29)(H2,25,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWITUJGLBOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)
![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431862.png)
![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)



![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

